molecular formula C15H23NO3 B12331977 2(1H)-Pyridinone, 3-(2-ethenyl-4,6-dimethylcyclohexyl)-1,4-dihydroxy-,[1S-(1a,2b,4b,6b)]-

2(1H)-Pyridinone, 3-(2-ethenyl-4,6-dimethylcyclohexyl)-1,4-dihydroxy-,[1S-(1a,2b,4b,6b)]-

Cat. No.: B12331977
M. Wt: 265.35 g/mol
InChI Key: CPOCLRWKOOOMSH-NOHGZBONSA-N
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Description

2(1H)-Pyridinone, 3-(2-ethenyl-4,6-dimethylcyclohexyl)-1,4-dihydroxy-,[1S-(1a,2b,4b,6b)]-: is a complex organic compound with a unique structure that includes a pyridinone ring and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyridinone, 3-(2-ethenyl-4,6-dimethylcyclohexyl)-1,4-dihydroxy-,[1S-(1a,2b,4b,6b)]- typically involves multiple steps, including the formation of the pyridinone ring and the attachment of the cyclohexyl group. Common synthetic routes may include:

    Formation of the Pyridinone Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Cyclohexyl Group: This can be achieved through various methods such as Friedel-Crafts alkylation or other electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2(1H)-Pyridinone, 3-(2-ethenyl-4,6-dimethylcyclohexyl)-1,4-dihydroxy-,[1S-(1a,2b,4b,6b)]- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2(1H)-Pyridinone, 3-(2-ethenyl-4,6-dimethylcyclohexyl)-1,4-dihydroxy-,[1S-(1a,2b,4b,6b)]- apart from these similar compounds is its unique combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

IUPAC Name

3-[(1S,2S,4S,6R)-2-ethyl-4,6-dimethylcyclohexyl]-1,4-dihydroxypyridin-2-one

InChI

InChI=1S/C15H23NO3/c1-4-11-8-9(2)7-10(3)13(11)14-12(17)5-6-16(19)15(14)18/h5-6,9-11,13,17,19H,4,7-8H2,1-3H3/t9-,10+,11-,13-/m0/s1

InChI Key

CPOCLRWKOOOMSH-NOHGZBONSA-N

Isomeric SMILES

CC[C@H]1C[C@H](C[C@H]([C@@H]1C2=C(C=CN(C2=O)O)O)C)C

Canonical SMILES

CCC1CC(CC(C1C2=C(C=CN(C2=O)O)O)C)C

Origin of Product

United States

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